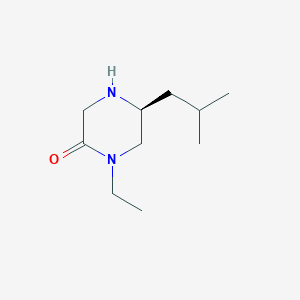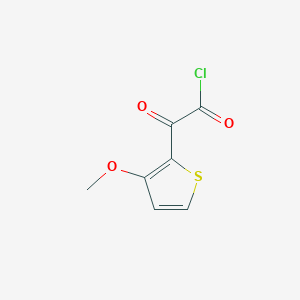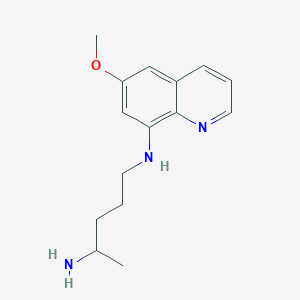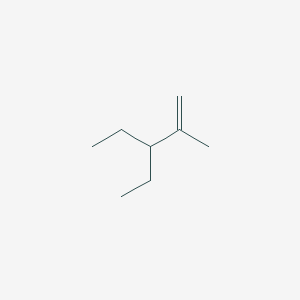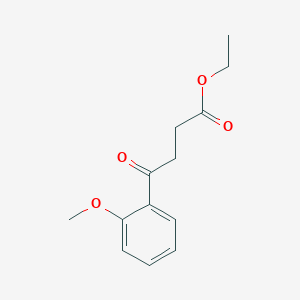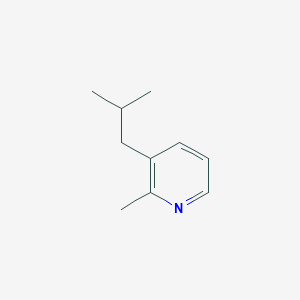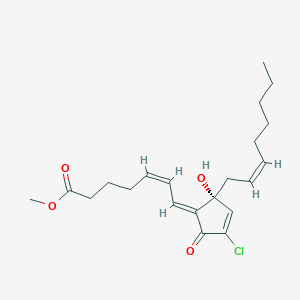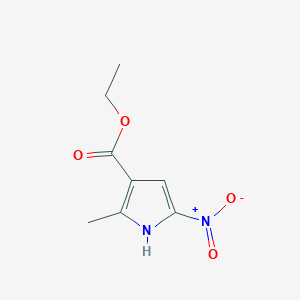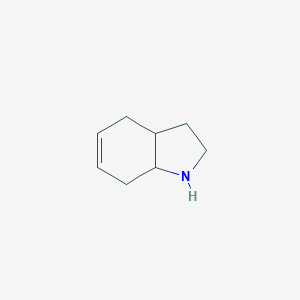
2,3,3a,4,7,7a-hexahydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3a,4,7,7a-hexahydro-1H-indole, commonly known as tetrahydroquinoline, is a heterocyclic organic compound. It has a wide range of applications in the field of medicinal chemistry due to its unique structural properties. In
Wissenschaftliche Forschungsanwendungen
Tetrahydroquinoline has been extensively studied for its potential medicinal properties. It has been found to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Wirkmechanismus
The mechanism of action of tetrahydroquinoline is not fully understood. However, it is believed to act on several cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to modulate the levels of oxidative stress and inflammation in cells.
Biochemische Und Physiologische Effekte
Tetrahydroquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tetrahydroquinoline has been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tetrahydroquinoline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods with good yields. Another advantage is its versatility in terms of its potential applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of tetrahydroquinoline. One direction is the development of more efficient synthesis methods. Another direction is the optimization of its use in cancer research, Alzheimer's disease research, and Parkinson's disease research. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, tetrahydroquinoline has great potential for future research and development in the field of medicinal chemistry.
Synthesemethoden
There are several methods for the synthesis of tetrahydroquinoline. One of the most commonly used methods is the Povarov reaction. This involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method is the Hantzsch reaction, which involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both of these methods result in the formation of tetrahydroquinoline with good yields.
Eigenschaften
CAS-Nummer |
100860-02-4 |
|---|---|
Produktname |
2,3,3a,4,7,7a-hexahydro-1H-indole |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
2,3,3a,4,7,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,7-9H,3-6H2 |
InChI-Schlüssel |
VWHSDFNFHGSPLE-UHFFFAOYSA-N |
SMILES |
C1CNC2C1CC=CC2 |
Kanonische SMILES |
C1CNC2C1CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
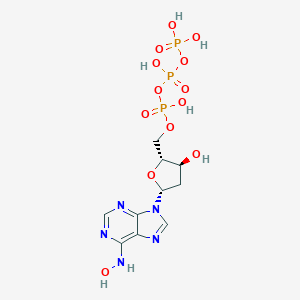
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
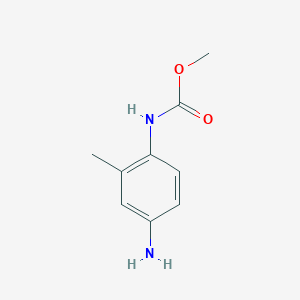
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
